molecular formula C14H18O4 B14723167 1-(1,3-Benzodioxol-5-yl)-2,2-dimethylpropyl acetate CAS No. 6282-23-1

1-(1,3-Benzodioxol-5-yl)-2,2-dimethylpropyl acetate

Cat. No.: B14723167
CAS No.: 6282-23-1
M. Wt: 250.29 g/mol
InChI Key: VXZUGUIEOPQBGY-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-2,2-dimethylpropyl acetate is an organic compound characterized by the presence of a benzodioxole ring attached to a dimethylpropyl acetate group

Properties

CAS No.

6282-23-1

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

[1-(1,3-benzodioxol-5-yl)-2,2-dimethylpropyl] acetate

InChI

InChI=1S/C14H18O4/c1-9(15)18-13(14(2,3)4)10-5-6-11-12(7-10)17-8-16-11/h5-7,13H,8H2,1-4H3

InChI Key

VXZUGUIEOPQBGY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC2=C(C=C1)OCO2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-2,2-dimethylpropyl acetate typically involves the acylation of 1,3-benzodioxole derivatives. One common method includes the reaction of 1,3-benzodioxole with an appropriate acylating agent under acidic conditions. For instance, the use of acetic anhydride in the presence of a catalyst such as sulfuric acid can facilitate the formation of the acetate ester .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of recyclable heterogeneous acidic catalysts can be employed to streamline the acylation reaction, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-2,2-dimethylpropyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetate group to an alcohol.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated benzodioxole derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-2,2-dimethylpropyl acetate has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(1,3-Benzodioxol-5-yl)-2,2-dimethylpropyl acetate stands out due to its unique structural combination of a benzodioxole ring and a dimethylpropyl acetate group. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

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